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Compound of Interest

Compound Name: 4-Benzyloxypropiophenone

Cat. No.: B033055

In the landscape of pharmaceutical research and drug development, the careful
characterization of chemical compounds is paramount. This guide provides a detailed
spectroscopic comparison of 4-benzyloxypropiophenone, a valuable intermediate in organic
synthesis, and its common precursors, 4-hydroxypropiophenone and benzyl chloride. Through
an objective analysis of experimental data from Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to
equip researchers, scientists, and drug development professionals with the necessary
information to distinguish and characterize these compounds effectively.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-benzyloxypropiophenone,
4-hydroxypropiophenone, and benzyl chloride. This quantitative data provides a clear basis for
comparison and identification.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift (8)

Compound Multiplicity Assignment
Ppm
4- .
) 2H, Aromatic protons
Benzyloxypropiophen 7.95 (d) Doublet
ortho to C=0
one
) 5H, Aromatic protons

7.45-7.30 (M) Multiplet

of benzyl group

2H, Aromatic protons
7.00 (d) Doublet

ortho to O-CH:2
5.15 (s) Singlet 2H, -O-CH2-Ph
3.05(q) Quartet 2H, -CO-CH2-CHs
1.20 () Triplet 3H, -CO-CH2-CHs
4-
Hydroxypropiophenon 9.0 (s, broad) Singlet 1H, -OH
e

2H, Aromatic protons
7.91 (d) Doublet

ortho to C=0[1]

2H, Aromatic protons
6.89 (d) Doublet

ortho to -OHJ1]
2.95 (q) Quartet 2H, -CO-CH2-CH3J[1]
1.22 () Triplet 3H, -CO-CH2-CH3J[1]
Benzyl Chloride 7.40-7.25 (m) Multiplet 5H, Aromatic protons
4.57 (s) Singlet 2H, -CH2-ClI

Table 2: 13C NMR Spectroscopic Data
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Compound Chemical Shift (6) ppm Assignment
4-Benzyloxypropiophenone 199.0 C=0
163.0 Aromatic C-O
Aromatic C of benzyl grou
136.5 (ipso) yigrotp
131.0 Aromatic CH ortho to C=0
130.0 Aromatic C (ipso)
128.8 Aromatic CH of benzyl group
128.3 Aromatic CH of benzyl group
127.7 Aromatic CH of benzyl group
1145 Aromatic CH ortho to O-CH:z
70.5 -O-CH2-Ph
31.0 -CO-CH2-CHs
8.5 -CO-CH2-CHs
4-Hydroxypropiophenone 200.5 C=0
162.0 Aromatic C-OH
131.5 Aromatic CH ortho to C=0
129.5 Aromatic C (ipso)
1155 Aromatic CH ortho to -OH
31.5 -CO-CH2-CHs
8.5 -CO-CH2-CHs
Benzyl Chloride 137.5 Aromatic C (ipso)
129.0 Aromatic CH
128.8 Aromatic CH
128.5 Aromatic CH

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033055?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

46.5 -CHz-Cl

Table 3: FT-IR Spectroscopic Data
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Functional Group

Compound Wavenumber (cm~?) .

Assignment
4-Benzyloxypropiophenone ~3060, 3030 Aromatic C-H stretch
~2980, 2940 Aliphatic C-H stretch
~1680 C=0 stretch (aryl ketone)
~1600, 1580, 1500 Aromatic C=C stretch
~1250 C-O stretch (aryl ether)
~1170 C-O stretch (aryl ether)

740, 695 C-H out-of-plane bend
(monosubstituted benzene)
4-Hydroxypropiophenone 3400-3100 (broad) O-H stretch (phenol)
~3070 Aromatic C-H stretch
~2980, 2940 Aliphatic C-H stretch
~1665 C=0 stretch (aryl ketone)
~1600, 1580, 1510 Aromatic C=C stretch
~1280 C-O stretch (phenol)
-840 C-H out-of-plane bend (para-
disubstituted benzene)
Benzyl Chloride ~3090, 3060, 3030 Aromatic C-H stretch

~2960, 2870

Aliphatic C-H stretch

~1605, 1585, 1495

Aromatic C=C stretch

~1265

CH2 wag

~770, 695

C-ClI stretch and C-H out-of-

plane bend

Table 4. Mass Spectrometry Data
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Key Fragment lons (m/z)

Compound Molecular lon (M*) m/z )
and Interpretation
121 (C7HsO™*, benzoyl cation),
4-Benzyloxypropiophenone 240 105, 91 (C7H7*, tropylium ion),
77 (CeHs™, phenyl cation)
121 (M-CzHs, loss of ethyl
4-Hydroxypropiophenone 150 group), 93 (M-C2HsCO, loss of
propionyl group), 65
) ] 91 (M-CI, tropylium ion - base
Benzyl Chloride 126/128 (isotope pattern)

peak), 65, 39[2][3][4]

Experimental Protocols

Detailed methodologies for the synthesis of 4-benzyloxypropiophenone and the acquisition of
the cited spectroscopic data are provided below.

Synthesis of 4-Benzyloxypropiophenone via Williamson
Ether Synthesis

This procedure outlines the synthesis of 4-benzyloxypropiophenone from 4-
hydroxypropiophenone and benzyl chloride, a classic example of the Williamson ether
synthesis.[5][6][7]

Materials:

4-Hydroxypropiophenone

Benzyl chloride

Potassium carbonate (K2COs)

Acetone (anhydrous)

Deionized water
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» Ethanol

e Round-bottom flask

e Reflux condenser

o Magnetic stirrer and stir bar

e Heating mantle

e Separatory funnel

» Rotary evaporator

e Bichner funnel and filter paper
Procedure:

e To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-
hydroxypropiophenone (1 equivalent), anhydrous potassium carbonate (1.5 equivalents),
and 100 mL of anhydrous acetone.

 Stir the mixture at room temperature for 15 minutes.
e Add benzyl chloride (1.1 equivalents) dropwise to the suspension.

o Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 12-16
hours, monitoring the reaction progress by thin-layer chromatography (TLC).

 After the reaction is complete, cool the mixture to room temperature and filter off the
potassium carbonate.

o Evaporate the acetone from the filtrate using a rotary evaporator.

» Dissolve the resulting residue in 100 mL of dichloromethane and transfer it to a separatory
funnel.
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Wash the organic layer sequentially with 50 mL of 1M NaOH solution, 50 mL of water, and 50
mL of brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the crude product.

Recrystallize the crude 4-benzyloxypropiophenone from ethanol to obtain a purified solid.

Dry the purified product in a vacuum oven, determine the yield, and characterize by
spectroscopic methods.

Spectroscopic Analysis Protocols

1H and 3C NMR Spectroscopy:

Prepare a sample by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of
deuterated chloroform (CDCls) containing tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.
Acquire the *H and 3C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

Process the acquired data by applying Fourier transformation, phase correction, and
baseline correction.

Reference the chemical shifts to the TMS signal (0.00 ppm).

Integrate the peaks in the *H NMR spectrum and determine the multiplicities (singlet,
doublet, triplet, quartet, multiplet).

Assign the peaks in both spectra to the corresponding protons and carbons in the molecular
structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

o Prepare a KBr pellet by grinding a small amount (1-2 mg) of the solid sample with
approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
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e Press the mixture into a thin, transparent pellet using a hydraulic press.

 Alternatively, for liquid samples (benzyl chloride), a thin film can be prepared between two

KBr or NaCl plates.

e Record the FT-IR spectrum over the range of 4000-400 cm~2.

« ldentify the characteristic absorption bands and assign them to the corresponding functional

groups.

Mass Spectrometry (MS):

Introduce the sample into the mass spectrometer. For volatile compounds, Gas

Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is

typically used.

Visualizations

Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions.
Identify the molecular ion peak (M*) and the major fragment ions.

Analyze the fragmentation pattern to confirm the structure of the compound.

The following diagrams illustrate the synthesis workflow and the logical relationship between

the compounds discussed.
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Caption: Synthesis of 4-Benzyloxypropiophenone.
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Caption: Analytical workflow for comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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